molecular formula C19H22BFO3 B1449376 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1160829-20-8

2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1449376
CAS RN: 1160829-20-8
M. Wt: 328.2 g/mol
InChI Key: VCQFXGLITUOQBM-UHFFFAOYSA-N
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Description

The compound is a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to a benzene ring . It also contains a fluorophenoxy group, which is a phenoxy group (an oxygen atom bonded to a benzene ring) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, phenol derivatives are often synthesized through functionalizing and transforming functional groups around the aromatic ring . For example, a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .

Scientific Research Applications

Fluorescent Chemosensors

Compounds with dioxaborolane structures have been explored for their application in the development of fluorescent chemosensors. These chemosensors are crucial for detecting various analytes, including metal ions, anions, and neutral molecules, due to their high selectivity and sensitivity. Such applications underscore the potential of compounds like 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in analytical chemistry and diagnostics (Roy, 2021).

Organic Synthesis

The fluorophenoxy and dioxaborolane components are instrumental in organic synthesis, especially in cross-coupling reactions. These reactions are foundational for creating complex molecules, highlighting the compound's role in synthesizing pharmaceuticals and materials science. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain anti-inflammatory materials, illustrates the importance of such structures in facilitating efficient and practical organic synthesis methods (Qiu et al., 2009).

Biochemical Analysis

Biochemical Properties

2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The compound’s interaction with palladium catalysts facilitates the transmetalation process, making it a valuable reagent in synthetic chemistry .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the proliferation and differentiation of various cell types, including cancer cells . It has been noted to alter the expression of specific genes involved in cell cycle regulation and apoptosis, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions involves the formation of a palladium-carbon bond, which is crucial for the transmetalation process . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, the compound’s effects on cellular function can change due to its degradation products. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression . The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and altered metabolic function . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can affect metabolic flux and the levels of various metabolites . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it essential to study these processes in detail .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects .

properties

IUPAC Name

2-[4-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-14(6-8-15)13-22-17-11-9-16(21)10-12-17/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQFXGLITUOQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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